5-Chloro-2-ethynylpyridine hydrochloride 5-Chloro-2-ethynylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956341-52-8
VCID: VC6781652
InChI: InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H
SMILES: C#CC1=NC=C(C=C1)Cl.Cl
Molecular Formula: C7H5Cl2N
Molecular Weight: 174.02

5-Chloro-2-ethynylpyridine hydrochloride

CAS No.: 1956341-52-8

Cat. No.: VC6781652

Molecular Formula: C7H5Cl2N

Molecular Weight: 174.02

* For research use only. Not for human or veterinary use.

5-Chloro-2-ethynylpyridine hydrochloride - 1956341-52-8

Specification

CAS No. 1956341-52-8
Molecular Formula C7H5Cl2N
Molecular Weight 174.02
IUPAC Name 5-chloro-2-ethynylpyridine;hydrochloride
Standard InChI InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H
Standard InChI Key NFTDEQDIPDVKBM-UHFFFAOYSA-N
SMILES C#CC1=NC=C(C=C1)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Chloro-2-ethynylpyridine hydrochloride belongs to the class of substituted pyridines, featuring a six-membered aromatic ring containing one nitrogen atom. The compound’s systematic IUPAC name is 5-chloro-2-ethynylpyridine hydrochloride, reflecting its substitution pattern and salt form . Key identifiers include:

PropertyValueSource
CAS Number1956341-52-8
Molecular FormulaC₇H₅Cl₂N
Molecular Weight174.02 g/mol
Parent Compound (CID)57416833 (free base)
SMILES NotationC#CC1=NC=C(C=C1)Cl.Cl
InChI KeyNFTDEQDIPDVKBM-UHFFFAOYSA-N

The hydrochloride salt enhances stability compared to the free base (CAS 1196153-33-9) , which has a molecular weight of 137.57 g/mol . X-ray crystallography and computational modeling predict a planar pyridine ring with bond lengths consistent with aromaticity, while the ethynyl group introduces sp-hybridized carbon atoms capable of participating in π-bonding interactions .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is synthesized via acidification of 5-chloro-2-ethynylpyridine (free base) with hydrochloric acid. The free base itself is typically prepared through:

  • Sonogashira Coupling: Reaction of 5-chloro-2-iodopyridine with trimethylsilylacetylene, followed by desilylation .

  • Direct Alkynylation: Using palladium catalysts to introduce the ethynyl group to 5-chloropyridine derivatives.

Industrial-scale production faces challenges due to the compound’s sensitivity to moisture and oxygen. Suppliers like LGC Standards and Manchester Organics note custom synthesis requirements, with lead times varying based on order volume .

Purification and Quality Control

Purification involves recrystallization from ethanol/water mixtures, yielding >95% purity as confirmed by high-performance liquid chromatography (HPLC) . Key impurities include:

  • Unreacted 5-chloro-2-iodopyridine (detectable via iodine elemental analysis)

  • Oxidized ethynyl byproducts (e.g., diketones)

Applications in Pharmaceutical and Organic Chemistry

Drug Discovery and Bioactivity

While direct pharmacological data remain limited , structural analogs of 5-chloro-2-ethynylpyridine exhibit:

  • Antimicrobial Activity: Pyridine derivatives disrupt bacterial cell membranes via hydrophobic interactions.

  • Kinase Inhibition: Ethynyl groups facilitate binding to ATP pockets in kinase enzymes, as seen in tyrosine kinase inhibitors .

Table 1 summarizes potential therapeutic targets:

Target ClassMechanism of ActionReference
Bacterial enzymesCompetitive inhibition
Cancer kinasesAllosteric modulation
Inflammatory pathwaysCOX-2 suppression

Organic Synthesis

The ethynyl group enables diverse transformations:

  • Sonogashira Coupling: Forms carbon-carbon bonds with aryl halides for constructing conjugated systems .

  • Click Chemistry: Azide-alkyne cycloadditions create triazole-linked architectures .

  • Coordination Complexes: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles .

Reactivity and Stability

Thermal and Chemical Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 215°C. The compound is hygroscopic, requiring storage under inert gas (argon or nitrogen) at 2–8°C . Prolonged exposure to light induces partial decomposition, with a shelf life of 12–18 months when properly sealed .

Reaction Pathways

Key reactions include:

  • Hydrolysis: In aqueous base, the ethynyl group converts to a ketone, forming 5-chloro-2-acetylpyridine .

  • Electrophilic Substitution: Chlorine directs incoming electrophiles to the 3- and 4-positions of the pyridine ring .

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